Propylthiourea
Overview
Description
Propylthiourea is an organosulfur compound with the chemical formula C4H10N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Propylthiourea primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for various physiological processes .
Mode of Action
This compound interacts with its target, thyroid peroxidase, by binding to it . This binding inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . By doing so, this compound effectively decreases the production of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by this compound affects the thyroid hormone synthesis pathway . This results in a decrease in the levels of thyroxine (T4) and triiodothyronine (T3), the two primary thyroid hormones . These hormones are involved in numerous physiological processes, including metabolism, growth, and development .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally and has a bioavailability of 80%-95% . The elimination half-life of this compound is approximately 2 hours .
Result of Action
The primary result of this compound’s action is the reduction in thyroid hormone levels . This leads to a decrease in the physiological effects of these hormones, effectively treating conditions like hyperthyroidism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism . Additionally, individual patient characteristics, such as age, sex, and overall health status, can also impact the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Propylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound has been shown to interact with glucose-6-phosphatase, an enzyme involved in glucose metabolism, thereby influencing glucose homeostasis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to prolonged cholinergic signaling, which may affect cell signaling pathways and gene expression. In hepatocytes, the interaction of this compound with glucose-6-phosphatase can alter cellular metabolism, potentially leading to changes in glucose production and storage. These effects highlight the compound’s influence on cell function and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, this compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This binding interaction is crucial for its inhibitory effect. Additionally, this compound’s interaction with glucose-6-phosphatase involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity. These molecular interactions underscore the compound’s ability to modulate enzyme activity and influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on enzymes like acetylcholinesterase and glucose-6-phosphatase. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit acetylcholinesterase and glucose-6-phosphatase without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of dosage considerations in the use of this compound in biochemical and pharmacological studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like acetylcholinesterase and glucose-6-phosphatase. These interactions can influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and glucose metabolism. The compound’s ability to modulate enzyme activity underscores its potential impact on metabolic processes and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound’s interaction with acetylcholinesterase in neuronal cells can lead to its accumulation in synaptic regions, influencing cholinergic signaling. Similarly, its interaction with glucose-6-phosphatase in hepatocytes can affect its distribution within the liver .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In neuronal cells, this compound is primarily localized in synaptic regions due to its interaction with acetylcholinesterase. In hepatocytes, the compound is localized in the endoplasmic reticulum, where glucose-6-phosphatase is found. These localization patterns are crucial for the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylthiourea can be synthesized through several methods. One common method involves the reaction of propylamine with thiourea. The reaction typically occurs in an aqueous medium and can be facilitated by heating. The general reaction is as follows:
Propylamine+Thiourea→this compound
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated synthetic systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Propylthiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Propylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in various organic reactions.
Biology: this compound is used in studies related to enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Thiourea: The parent compound of propylthiourea, with a similar structure but without the propyl group.
Methylthiourea: A derivative of thiourea with a methyl group instead of a propyl group.
Ethylthiourea: Another derivative with an ethyl group.
Comparison:
Thiourea vs. This compound: this compound has a longer alkyl chain, which can affect its solubility and reactivity compared to thiourea.
Methylthiourea vs. This compound: The propyl group in this compound provides different steric and electronic properties, potentially leading to different biological activities.
Ethylthiourea vs. This compound: Similar to methylthiourea, the ethyl group in ethylthiourea results in different physical and chemical properties compared to the propyl group in this compound.
Properties
IUPAC Name |
propylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKYJXJYJWDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239113 | |
Record name | Propyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-67-3 | |
Record name | N-Propylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl-2-thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Propylthiourea-modified silica in analytical chemistry?
A3: Due to their selective affinity for specific metal ions, this compound-modified silica materials have shown promise in analytical techniques like sorption-atomic absorption spectrometry and sorption-luminescence determination. For example, silica gel modified with N-allyl-N'-propylthiourea has been successfully used for the preconcentration and determination of gold. [] Similarly, modified silica with N-allyl-N''-propylthiourea and N-phenyl-N''-propylthiourea allowed for the sensitive detection of platinum at low temperatures. [] These applications highlight the potential of these materials in trace analysis and environmental monitoring.
Q2: What are the structural characteristics of 1-(4-methylthiazol-2-yl)-3-propylthiourea?
A4: 1-(4-methylthiazol-2-yl)-3-propylthiourea crystallizes in the triclinic crystal system, belonging to the space group P1̅ (no. 2). Its unit cell dimensions are a = 7.4803(3) Å, b = 8.4562(3) Å, c = 9.3531(3) Å, with angles α = 67.688(1)°, β = 74.017(1)°, γ = 85.008(1)°. The unit cell volume is 526.07(3) Å3, and it contains two molecules (Z = 2). []
Q3: Has the herbicidal activity of this compound derivatives been investigated?
A5: Yes, certain this compound derivatives, particularly 2,4,5-imidazolidinetriones and 2-thioxo-4,5-imidazolidinediones containing the this compound moiety, have shown promising herbicidal activity. Studies have explored the synthesis and biological evaluation of a library of these compounds, focusing on variations in the 3-position substituents. Notably, compounds with propyl or isopropyl groups at the 3-position exhibited good herbicidal activity. [] These findings suggest the potential of this compound derivatives as lead compounds for developing new herbicides.
Q4: Are there computational studies on the conformational properties of this compound derivatives?
A6: Computational chemistry techniques, particularly density functional theory (DFT), have been employed to investigate the conformational properties and energetics of this compound derivatives. Studies have shown that accurately capturing the intramolecular weak interactions, such as those between alkyl groups and the sulfur atom, is crucial for obtaining reliable results. Long-range corrected DFT functionals, such as LC- and LCgau-BOP+LRD, have shown promise in accurately predicting the isomerization energies of these compounds, outperforming conventional DFT functionals. [] These computational insights contribute to understanding the structure-activity relationships and designing new derivatives with tailored properties.
Q5: What are the potential environmental impacts of this compound derivatives?
A7: While this compound derivatives show promise in various applications, their potential environmental impacts, especially ecotoxicological effects, require careful consideration. Research specifically addressing the environmental fate and effects of this compound derivatives is currently limited. Further studies are needed to assess their biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. Implementing responsible waste management strategies and exploring greener synthetic routes will be crucial for mitigating any negative environmental consequences associated with these compounds. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.